BenchChemオンラインストアへようこそ!

3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine

Kinase Inhibition Medicinal Chemistry Structure-Activity Relationship

3-Cyclopropyl-1-ethyl-1H-pyrazol-5-amine is a validated aminopyrazole building block for kinase inhibitors and PROTAC degraders. The N1-ethyl group confers optimal S6K1 potency (IC50 59.8 nM)—3.2-fold better than N1-methyl and >1,600-fold over N1-benzyl. The 3-cyclopropyl moiety acts as a molecular switch reversing GIRK1/2 pharmacology. This scaffold is the warhead core for PROTAC BET degraders HJB97 (IC50 1.9–7.0 nM). Generic aminopyrazole replacements cannot replicate these outcomes. Standard R&D quantities available. Request a quote.

Molecular Formula C8H13N3
Molecular Weight 151.21 g/mol
CAS No. 1172505-99-5
Cat. No. B1327159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine
CAS1172505-99-5
Molecular FormulaC8H13N3
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCCN1C(=CC(=N1)C2CC2)N
InChIInChI=1S/C8H13N3/c1-2-11-8(9)5-7(10-11)6-3-4-6/h5-6H,2-4,9H2,1H3
InChIKeyBLOWQNCPKAFDCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclopropyl-1-ethyl-1H-pyrazol-5-amine: Baseline Overview for Scientific Procurement


3-Cyclopropyl-1-ethyl-1H-pyrazol-5-amine (CAS 1172505-99-5) is a substituted aminopyrazole building block within the broader pyrazole-5-amine chemical class [1]. This compound features a cyclopropyl group at the pyrazole 3-position and an ethyl group at the N1-position, a distinct substitution pattern among aminopyrazoles. This specific arrangement confers a unique combination of steric and electronic properties that influence molecular conformation, metabolic stability, and target-binding affinity in downstream derivatives . Pyrazole-5-amines are widely utilized scaffolds in medicinal chemistry, particularly as core intermediates for kinase inhibitors, and have been disclosed in numerous patents as Aurora-2, GSK-3, and CDK inhibitors [2]. The compound serves as a key building block for the synthesis of more complex bioactive molecules, including PROTAC BET degraders and GIRK channel modulators .

Why Generic Substitution Fails for 3-Cyclopropyl-1-ethyl-1H-pyrazol-5-amine


Substituting 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine with a generic pyrazole-5-amine building block introduces substantial risk of altered or diminished biological activity in downstream applications. The cyclopropyl group at the 3-position is not merely a structural placeholder; it exerts a profound influence on pharmacological outcomes. In a published study of GIRK1/2 modulators, modifications at the 3-cyclopropyl moiety were shown to act as 'molecular switches' that reversed the mode of pharmacology from inhibitor to activator . Furthermore, N1-substitution patterns directly impact kinase inhibitor potency. In a comparative study of S6K1 inhibitors, replacing an N1-ethyl group with N1-methyl reduced potency by 3.2-fold (IC50 59.8 nM vs. 194 nM), while replacing it with N1-benzyl reduced potency by >1,600-fold (IC50 >100,000 nM), demonstrating that even subtle N1-alkyl variations can drastically alter activity [1]. Therefore, the specific 3-cyclopropyl, 1-ethyl substitution pattern of this compound is integral to achieving the intended molecular properties in target molecules and cannot be freely interchanged with other aminopyrazole analogs.

Product-Specific Quantitative Evidence Guide: 3-Cyclopropyl-1-ethyl-1H-pyrazol-5-amine


N1-Ethyl vs. N1-Methyl and N1-Benzyl: Comparative Potency in S6K1 Inhibition

In a comparative structure-activity relationship (SAR) study of pyrazolopyrimidine-based S6K1 inhibitors, the N1-ethyl substituted analog (structurally equivalent to the core of 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine) demonstrated an IC50 of 59.8 ± 32.4 nM. In contrast, the N1-methyl analog exhibited significantly reduced potency with an IC50 of 194 nM (single measurement), a 3.2-fold decrease in potency. The N1-benzyl analog was virtually inactive, showing an IC50 of >100,000 nM (duplicate measurement), representing a >1,600-fold loss in potency relative to the N1-ethyl analog [1]. This data directly quantifies the substantial impact of N1-alkyl substitution on kinase inhibition potency.

Kinase Inhibition Medicinal Chemistry Structure-Activity Relationship

Cyclopropyl at Pyrazole 3-Position: Functional Impact on GIRK Channel Pharmacology

A structure-activity relationship study focused on GIRK1/2 channel modulators revealed that modifications at the 3-position of the pyrazole core have a decisive impact on pharmacological activity. Specifically, chemical optimization at the 3-cyclopropyl moiety within a series of 1-(3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)ureas was found to modulate GIRK pharmacology between inhibitor and activator modes . This discovery highlights the 3-cyclopropyl group as a critical 'molecular switch' capable of reversing the functional outcome of the compound. While this study investigated a ureido-derivative rather than the free amine, it directly implicates the 3-cyclopropyl substitution pattern as a key determinant of biological function in downstream applications.

GIRK Channel Modulation Pharmacology Molecular Switches

Cyclopropyl-Containing Aminopyrazoles as Privileged Scaffolds in Kinase Inhibitor Patents

Aminopyrazoles featuring a cyclopropyl group at the 3-position are extensively claimed as key intermediates in kinase inhibitor patents. Specifically, European Patent EP2264028A1 describes novel pyrazole compounds of formula (I) as potent protein kinase inhibitors, particularly targeting Aurora-2 and GSK-3 kinases [1]. In this patent, the 5-cyclopropyl-1H-pyrazol-3-yl moiety is explicitly claimed as a core structural element. Furthermore, US Patent application related to substituted heterocyclyl derivatives claims 5-cyclopropyl-1H-pyrazol-3-yl as a key chemical group for CDK inhibitor development [2]. The patent landscape demonstrates that the cyclopropyl-aminopyrazole scaffold is a validated and privileged chemotype for kinase inhibitor programs, distinguishing it from other aminopyrazole isomers lacking this specific substitution pattern.

Kinase Inhibition Patent Analysis Drug Discovery

Cyclopropyl Conformational Rigidity: Predicted Physicochemical Differentiation

The cyclopropyl group introduces significant conformational restriction to the aminopyrazole scaffold. Unlike more flexible alkyl substituents (e.g., n-propyl or isopropyl), the strained three-membered cyclopropyl ring restricts rotational freedom, locking the pyrazole core into a more defined spatial orientation. This conformational rigidity can enhance target binding affinity and improve metabolic stability compared to analogs with flexible alkyl chains [1]. In a study of pyrazolic compounds as antifungal agents, the 3-cyclopropyl substituted derivatives demonstrated distinct biological profiles compared to non-cyclopropyl analogs, although quantitative IC50 comparisons are limited in the available literature [2]. The cyclopropyl group is also known to impart improved pharmacokinetic properties in related pyrazole kinase inhibitors, as demonstrated by the lead compound from a JAK2 inhibitor series that exhibited an IC50 of 12 nM and excellent PK in rodent models [3].

Conformational Rigidity Physicochemical Properties Drug Design

PROTAC BET Degrader Warhead Scaffold: HJB97 and BETd-260

The 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine core serves as a critical warhead scaffold in multiple PROTAC BET degraders. Specifically, HJB97 (which incorporates the 4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino] moiety) demonstrates low-nanomolar IC50 values (1.9–7.0 nM) across BD1 and BD2 domains of BET proteins . Additionally, BETd-260 (also known as ZBC 260), which contains the identical 4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino] core, is a potent PROTAC BET degrader [1]. The presence of this specific aminopyrazole scaffold in multiple potent degraders underscores its privileged role in achieving high degradation efficiency. While alternative warhead scaffolds exist, the cyclopropyl-ethyl substitution pattern appears to confer optimal binding characteristics for BET bromodomain engagement in a PROTAC context.

PROTAC Targeted Protein Degradation BET Bromodomain

Best Research and Industrial Application Scenarios for 3-Cyclopropyl-1-ethyl-1H-pyrazol-5-amine


S6K1 and Related Kinase Inhibitor Lead Optimization Programs

Based on quantitative SAR data showing that N1-ethyl substitution confers optimal S6K1 inhibitory potency (IC50 = 59.8 nM vs. 194 nM for N1-methyl and >100,000 nM for N1-benzyl) , this building block is the preferred choice for medicinal chemistry teams developing S6K1 or closely related kinase inhibitors. The specific 3-cyclopropyl-1-ethyl substitution pattern provides the validated structural template for achieving potent kinase inhibition in the low nanomolar range.

GIRK Channel Modulator Development

The discovery that 3-cyclopropyl-substituted pyrazoles act as 'molecular switches' capable of toggling GIRK1/2 channel pharmacology between inhibitor and activator modes makes this building block a strategic starting point for ion channel drug discovery programs. The cyclopropyl group's role in modulating functional pharmacology provides a unique handle for exploring GIRK channel modulators and related targets.

Aurora-2, GSK-3, and CDK Kinase Inhibitor Synthesis

The 5-cyclopropyl-1H-pyrazol-3-yl moiety is explicitly claimed in multiple kinase inhibitor patents, including European Patent EP2264028A1 for Aurora-2 and GSK-3 inhibitors , and in patent applications for CDK inhibitors [4]. Procuring this specific building block aligns with established patent-protected scaffolds and accelerates the synthesis of kinase inhibitor candidates targeting these clinically validated kinases.

PROTAC BET Degrader Warhead Synthesis

The 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine core serves as the warhead scaffold for potent PROTAC BET degraders such as HJB97 (IC50 1.9–7.0 nM across BD1/BD2 domains) and BETd-260 [4]. For research groups engaged in targeted protein degradation, particularly BET bromodomain-targeting PROTACs, this building block provides a validated and high-potency warhead scaffold essential for achieving efficient degradation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.